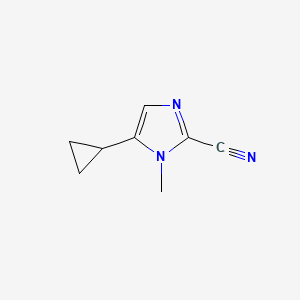

2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

5-cyclopropyl-1-methylimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-7(6-2-3-6)5-10-8(11)4-9/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLBWPIAKPGPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C#N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220050 | |

| Record name | 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-95-9 | |

| Record name | 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Raw Materials and Reagents:

- Imidazole precursor bearing the cyclopropyl and methyl substitutions (e.g., 5-cyclopropyl-1-methylimidazole)

- Cyanogen (CN–C≡N)

- Suitable solvent (e.g., aromatic hydrocarbons such as benzene, toluene, or xylene; or polar aprotic solvents like N,N-dimethylformamide)

- Base catalyst (e.g., pyridine or triethylamine)

Reaction Conditions:

- Temperature: 40°C to 110°C

- Reaction time: Several hours to overnight

- Molar ratio: Cyanogen used in 1–10 molar equivalents relative to the imidazole precursor

Procedure:

- Dissolve the imidazole precursor in the selected solvent.

- Add the cyanogen reagent, pre-mixed with the solvent, to the reaction mixture.

- Introduce a catalytic amount of base (e.g., pyridine) to facilitate cyanide transfer.

- Heat the mixture at 40–110°C with stirring for several hours.

- Upon completion, work up involves extraction, filtration, and recrystallization to isolate the pure 2-cyanoimidazole product.

Research Findings:

This method benefits from the patent US5552557A, which describes reacting cyanogen with imidazole derivatives in the presence of solvents like benzene or toluene and bases such as pyridine, achieving high yields in a single step.

Cyanation via Imidazole Precursors with Functionalized Intermediates

Overview:

An alternative route involves the synthesis of a suitable imidazole precursor bearing a reactive site at the 2-position, which can be selectively cyanated. This approach is particularly useful when direct cyanation proves challenging due to substrate sensitivity.

Synthesis of Precursors:

- Condensation of appropriate aldehydes or ketones with amines to form imidazole rings with necessary substitutions.

- Use of cyclopropyl-containing aldehydes or ketones to introduce the cyclopropyl group at the 5-position.

Cyanation Strategy:

- Employing reagents such as cyanogen bromide or diphenylimidocarbonate derivatives to introduce the cyano group at the 2-position.

- Reaction conditions typically involve mild heating (around 60°C) in solvents like acetonitrile or dimethylformamide.

Research Findings:

Patents and literature indicate that such precursor-based cyanation can be optimized to yield high purity compounds with minimal byproducts, especially when using controlled reaction temperatures and stoichiometry.

Summary of Preparation Methods in Data Table

| Method | Raw Materials | Solvent | Reagents | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Direct Cyanogen Reaction | Imidazole derivative, cyanogen | Benzene, toluene, DMF | Pyridine or triethylamine | 40–110°C | Several hours | Up to 77% | One-step process, patent US5552557A |

| Precursor Cyanation | Functionalized imidazole precursors | Acetonitrile, DMF | Cyanogen bromide, diphenylimidocarbonate | 60°C | 12–18 hours | 52–83% | Suitable for sensitive substrates, patent EP0224612A1 |

| Alternative Multi-step | Various intermediates | Varies | Cyanide sources, catalysts | 0–100°C | Several steps | Variable | More complex, less scalable |

Notes on Optimization and Scale-Up

- Temperature Control: Maintaining optimal temperature (40–110°C) ensures high yield and minimizes side reactions.

- Solvent Choice: Aromatic hydrocarbons or polar aprotic solvents facilitate better solubility and reaction kinetics.

- Reagent Stoichiometry: Using cyanogen in excess (1–10 molar equivalents) enhances cyanation efficiency.

- Work-up Procedures: Extraction with ethyl acetate, recrystallization, and chromatography are standard for purification.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the imidazole ring .

Wissenschaftliche Forschungsanwendungen

2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The cyano group and the imidazole ring play crucial roles in its binding to enzymes and receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole and related imidazole derivatives:

Key Comparisons

Functional Group Impact Cyano vs. Nitro Groups: The cyano group in the target compound is less electron-withdrawing than the nitro group in Ipronidazole, which may reduce redox-driven activation but improve stability under oxidative conditions . Cyclopropyl vs.

Biological Activity Ipronidazole’s nitro group is critical for its antiparasitic activity via reductive activation in anaerobic pathogens. In contrast, the cyano group in the target compound may favor interactions with kinases or enzymes requiring hydrogen-bond acceptors . The carboxamidine derivative () exhibits charged properties, enhancing solubility but possibly limiting blood-brain barrier penetration compared to the neutral cyano analogue .

Synthetic Accessibility

- The cyclopropyl substituent introduces synthetic challenges due to ring strain, whereas isopropyl or phenyl groups (as in Ipronidazole or ) are more straightforward to incorporate .

Biologische Aktivität

2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole is a heterocyclic compound characterized by its imidazole ring, which is substituted with a cyano group and a cyclopropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₉H₈N₄, with a molecular weight of approximately 148.16 g/mol. The presence of the cyano group enhances its reactivity, particularly in nucleophilic substitution reactions. The cyclopropyl group contributes unique steric and electronic properties, influencing the compound's interactions with biological targets.

Enzyme Modulation

Research indicates that this compound exhibits significant interactions with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Studies have shown that this compound can act as an inhibitor of specific cytochrome P450 isoforms, which may impact the pharmacokinetics of co-administered drugs.

Table 1: Inhibition of Cytochrome P450 Isoforms

| Isoform | IC50 (µM) | Reference |

|---|---|---|

| CYP3A4 | 12.5 | |

| CYP2D6 | 8.7 | |

| CYP2C9 | 15.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways. The cyano group can participate in hydrogen bonding and other interactions that stabilize enzyme-substrate complexes, thereby affecting enzyme activity.

Study on Anticancer Activity

A notable study investigated the anticancer potential of this compound in various cancer cell lines. The results indicated that it exhibited cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

The structure-activity relationship (SAR) analysis suggested that modifications to the imidazole ring could enhance or diminish its anticancer activity, highlighting the importance of specific functional groups in mediating biological effects.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole, and how can reaction yields be optimized?

- Methodological Answer : A transition-metal-free approach using amidine precursors and cyclopropane-containing ketones under basic conditions is a viable route. For example, base-promoted cyclization (e.g., K₂CO₃ in DMF at 80–100°C) can yield imidazole derivatives. Optimize stoichiometry (1:1.2 molar ratio of amidine to ketone) and monitor reaction progress via TLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. For nitrile-group stability, avoid prolonged exposure to strong acids/bases .

Q. What safety protocols are essential when handling nitrile-functionalized imidazoles like this compound?

- Methodological Answer : Adhere to strict PPE guidelines (nitrile gloves, lab coat, goggles) due to potential cyanide release under decomposition. Store in airtight containers in a dry, cool environment (≤4°C) to prevent moisture-induced hydrolysis. Use fume hoods for synthesis and handling. In case of skin contact, wash immediately with water and consult SDS for specific antidotes (e.g., sodium thiosulfate for cyanide exposure). Refer to standardized safety codes like P301+P310 (ingestion response) and P210 (fire hazards) for nitriles .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of substituted imidazoles?

- Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135) to confirm substituent positions and cyano-group integration. IR spectroscopy (2200–2250 cm⁻¹) validates the nitrile moiety. For unambiguous confirmation, employ single-crystal X-ray diffraction (SC-XRD). Use SHELX programs (e.g., SHELXL) for structure refinement, ensuring high-resolution data (R-factor < 5%). Prefer synchrotron sources for small or weakly diffracting crystals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer : Perform iterative data validation:

- Re-run NMR with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects.

- Compare experimental IR peaks with DFT-simulated spectra (software: Gaussian, ORCA) for electronic environment insights.

- Use heteronuclear correlation experiments (HMBC, HSQC) to assign ambiguous proton-carbon couplings.

If contradictions persist, consider alternative synthetic pathways (e.g., protecting-group strategies) to isolate intermediates and identify side products .

Q. What mechanistic insights guide the regioselective substitution of the imidazole ring in nitrile-containing derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The nitrile group at position 2 acts as a strong electron-withdrawing group, directing electrophilic substitution to the 4- or 5-positions. Computational modeling (DFT, Fukui indices) predicts reactive sites. Experimentally, use substituent-directed lithiation (e.g., LDA at -78°C) to functionalize specific positions. Validate outcomes via NOESY NMR to confirm spatial arrangements .

Q. How can reaction conditions be tailored to minimize byproducts in cyclopropane-substituted imidazole synthesis?

- Methodological Answer :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclopropane ring stability but may promote nitrile hydrolysis. Test mixed solvents (e.g., DMF:H₂O 95:5) for balance.

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization without side reactions.

- Temperature control : Gradual heating (ramp from 25°C to 100°C over 2 hours) reduces thermal decomposition.

Monitor byproducts via LC-MS and optimize quenching protocols (rapid cooling, pH adjustment) .

Q. What strategies address contradictions in biological activity data for imidazole derivatives across studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Validate purity : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) before activity tests.

- Dose-response curves : Perform triplicate experiments with IC₅₀ calculations to account for variability.

Cross-reference crystallographic data (e.g., Protein Data Bank) to assess target-binding modes vs. structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.